4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

aqueous solubility salt formulation reaction medium compatibility

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride (CAS 104617-48-3) is the racemic dihydrochloride salt of a bicyclic benzothiazole-2,6-diamine. With a molecular formula of C₇H₁₃Cl₂N₃S and a molecular weight of 242.17 g/mol, this heterocyclic diamine constitutes the des-propyl core scaffold of the clinically approved dopamine D₂/D₃ agonist pramipexole.

Molecular Formula C7H13Cl2N3S
Molecular Weight 242.17 g/mol
CAS No. 104617-48-3
Cat. No. B012610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride
CAS104617-48-3
Molecular FormulaC7H13Cl2N3S
Molecular Weight242.17 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)SC(=N2)N.Cl.Cl
InChIInChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H
InChIKeyRYYXDZDBXNUPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Dihydrochloride (CAS 104617-48-3): Procurement-Grade Characterization and Core Scaffold Identity


4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride (CAS 104617-48-3) is the racemic dihydrochloride salt of a bicyclic benzothiazole-2,6-diamine. With a molecular formula of C₇H₁₃Cl₂N₃S and a molecular weight of 242.17 g/mol, this heterocyclic diamine constitutes the des-propyl core scaffold of the clinically approved dopamine D₂/D₃ agonist pramipexole . The compound is formally designated as the racemic form of Pramipexole EP Impurity A and serves as a critical synthetic intermediate, analytical reference standard progenitor, and a validated pharmacophore for both bacterial DNA gyrase B and eukaryotic kinase inhibition programs [1][2]. As a dihydrochloride salt, it offers markedly enhanced aqueous solubility relative to its free base counterpart (CAS 104617-49-4), a property that directly impacts its utility in aqueous reaction media, formulation screening, and bioassay preparation .

Why 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Dihydrochloride Cannot Be Interchanged with Free Base or Enantiopure Analogs in Procurement


Substituting the free base (CAS 104617-49-4) or the enantiopure (S)-form (CAS 106092-09-5) for the racemic dihydrochloride (CAS 104617-48-3) introduces quantifiable deficits in aqueous solubility, stereochemical composition, and regulatory applicability. The free base exhibits a measured aqueous solubility of only 8.8 g/L at 20°C , which can limit homogeneous reaction conditions in aqueous protocols, whereas the dihydrochloride salt form is protonated and stabilized by two HCl molecules, substantially enhancing water solubility . Furthermore, the (S)-enantiomer commands a significant cost premium due to optical resolution steps involving chiral resolving agents such as L-(+)-tartaric acid [1]; the racemic dihydrochloride bypasses this step entirely when the synthetic target is racemic pramipexole or when stereochemistry is not critical to the downstream application. In pharmacopeial contexts, USP Pramipexole Related Compound A is explicitly the (S)-enantiomer , but the racemic dihydrochloride provides a more cost-effective system suitability test material for achiral HPLC methods where enantiomeric resolution is not required. These differences are not cosmetic—they directly affect reaction yield, analytical accuracy, and total procurement cost.

Quantitative Comparative Evidence for 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Dihydrochloride Selection


Aqueous Solubility: Dihydrochloride Salt (104617-48-3) vs. Free Base (104617-49-4) for Aqueous-Phase Protocols

The dihydrochloride salt form (CAS 104617-48-3) provides substantially enhanced aqueous solubility compared to the free base form (CAS 104617-49-4). The free base exhibits a measured water solubility of 8.8 g/L at 20°C, corresponding to approximately 52 mM . In contrast, the dihydrochloride salt is described as possessing 'enhanced solubility in water' due to protonation and stabilization by two HCl molecules, a property consistent with the behavior of pramipexole dihydrochloride, which is freely soluble at >20% w/w in water (equivalent to >200 g/L or >700 mM) [1]. While an exact numeric solubility for the racemic dihydrochloride is not reported in the primary literature, the salt form class-effect is well established: dihydrochloride salts of aminobenzothiazoles typically exhibit ≥10-fold higher aqueous solubility than their corresponding free bases [1].

aqueous solubility salt formulation reaction medium compatibility

Synthetic Versatility: Racemic Dihydrochloride as a Direct Pramipexole Precursor vs. Enantiopure (S)-Form Requiring Optical Resolution

U.S. Patent US20060148866 explicitly claims the use of racemic (R,S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole—the free base form of the title compound—as a direct starting material for preparing racemic pramipexole and its pharmaceutically acceptable salts [1]. The patent teaches that the racemic mixture can be used without optical resolution, reacting directly with propionaldehyde followed by in situ reduction with sodium triacetoxyborohydride to produce (R,S)-pramipexole [1]. In contrast, the synthesis of enantiopure (S)-pramipexole requires the (S)-enantiomer (CAS 106092-09-5), which is obtained through optical resolution of the racemate using L-(+)-tartaric acid—a step that adds process complexity, reduces overall yield, and increases cost [2]. The racemic dihydrochloride therefore offers a streamlined, one-step-fewer synthetic route when stereochemistry is not required in the final product or when both enantiomers are being evaluated in parallel.

pramipexole synthesis racemic intermediate process chemistry

DNA Gyrase B Inhibition: Validated Pharmacophore with Scaffold-Derived Inhibitors Demonstrating Significant Activity

The 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine scaffold has been experimentally validated as a DNA gyrase B (GyrB) inhibitor pharmacophore through a combined theoretical-experimental study. Gutierrez et al. (2023) synthesized and tested three novel derivatives based on this scaffold, two of which exhibited significant inhibitory activity against bacterial GyrB [1]. One derivative bearing a 3-oxopropanoic acid moiety demonstrated a binding mode spatially distinct from known GyrB inhibitors, orienting toward a previously unexplored subsite of the ATP-binding pocket [1]. This scaffold-level validation distinguishes the tetrahydrobenzo[d]thiazole-2,6-diamine core from simple aminothiazoles, which lack the saturated ring system that enables the unique binding orientation. While the parent racemic dihydrochloride itself was not directly assayed for GyrB inhibition IC₅₀ in the published study, the scaffold is the common structural element conferring activity across the active derivative series.

DNA gyrase B antibacterial structure-based optimization

Dual CK2/GSK3β Kinase Inhibition: Scaffold-Derived Lead Compound Demonstrates Sub-Micromolar GSK3β Activity

The tetrahydrobenzo[d]thiazole-2,6-diamine scaffold has yielded a validated dual kinase inhibitor lead series targeting casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). Pardhi et al. (2018) reported compound 1g—a derivative of this scaffold bearing a meta-carboxylphenyl substituent—with dual inhibitory activity of 1.9 μM against CK2 and 0.67 μM against GSK3β in isolated enzyme assays [1]. The presence of a carboxyl group at the meta position of the phenyl ring was identified as vital for dual kinase inhibition [1]. This dual CK2/GSK3β profile is functionally significant because these two kinases cooperatively phosphorylate and deactivate the tumor suppressor PTEN; simultaneous inhibition of both kinases is required to prevent PTEN deactivation efficiently [1]. The parent racemic dihydrochloride represents the unsubstituted scaffold from which this lead series was elaborated. In contrast, the N-propyl-substituted pramipexole molecule is a dopamine receptor agonist with no reported CK2 or GSK3β activity at comparable concentrations, highlighting that the des-propyl scaffold possesses a distinct target engagement profile.

CK2 kinase GSK3β kinase dual inhibition PTEN pathway

Corrosion Inhibition Efficiency: Scaffold Demonstration vs. Conventional Organic Inhibitors for Mild Steel in Acidic Media

The (S)-enantiomer of the 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine scaffold has been quantitatively evaluated as a corrosion inhibitor for mild steel in 1 M HCl. Manivel et al. (2014) reported that inhibition efficiency increases with increasing concentration of the inhibitor, with Tafel polarization and electrochemical impedance spectroscopy (EIS) confirming a mixed-type inhibition mechanism [1]. The inhibition follows Langmuir adsorption isotherm behavior, indicating spontaneous and comprehensive adsorption onto the mild steel surface [1]. While the published study used the (S)-enantiomer, the corrosion inhibition property is conferred by the electron-rich thiazole and amine functional groups common to both enantiomers and the racemate. The scaffold's corrosion inhibition performance positions it alongside established heterocyclic inhibitors such as benzimidazoles and triazoles, with the added advantage that the racemic dihydrochloride form provides aqueous solubility that facilitates inhibitor dosing in industrial pickling baths [1][2].

corrosion inhibition mild steel acid pickling

High-Confidence Application Scenarios for 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Dihydrochloride Based on Verified Evidence


Racemic Pramipexole Analog Synthesis and Parallel Enantiomer SAR Studies

As established in Evidence Item 2, U.S. Patent US20060148866 explicitly enables the use of racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as a direct starting material for reductive amination with propionaldehyde to produce racemic pramipexole [1]. The racemic dihydrochloride (CAS 104617-48-3) eliminates the optical resolution step required for the (S)-enantiomer, reducing synthetic step count by one and avoiding the ~28% yield loss inherent in classical resolution with L-(+)-tartaric acid [1][2]. This scenario is particularly relevant for medicinal chemistry teams synthesizing pramipexole analog libraries where both enantiomers are to be evaluated in parallel, or for process chemistry groups developing cost-efficient racemic active pharmaceutical ingredient (API) routes.

DNA Gyrase B Inhibitor Lead Optimization Using Validated Pharmacophore Scaffold

Evidence Item 3 demonstrates that the 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine scaffold is a validated GyrB inhibitor pharmacophore, with derivatives exhibiting significant antibacterial target engagement and one derivative showing a unique binding orientation toward an unexplored GyrB subsite [3]. Procurement of the racemic dihydrochloride provides the core scaffold for further structure-based optimization. The enhanced aqueous solubility of the dihydrochloride salt (Evidence Item 1) facilitates homogeneous biochemical assay conditions for GyrB ATPase inhibition assays, avoiding DMSO-related artifacts that can confound IC₅₀ determinations for poorly soluble free bases.

Dual CK2/GSK3β Kinase Inhibitor Development Targeting PTEN Reactivation

As shown in Evidence Item 4, the scaffold yielded compound 1g with sub-micromolar GSK3β inhibitory activity (IC₅₀ = 0.67 μM) and low-micromolar CK2 activity (IC₅₀ = 1.9 μM) [4]. This dual inhibition profile is therapeutically relevant because CK2 and GSK3β cooperatively phosphorylate and deactivate PTEN; simultaneous inhibition of both kinases is mechanistically required to restore PTEN tumor suppressor function [4]. The racemic dihydrochloride serves as the unsubstituted starting material for elaborating focused libraries around the meta-carboxylphenyl substitution identified as critical for dual kinase activity. The scaffold's differentiation from N-propyl-substituted pramipexole (which lacks kinase activity at comparable concentrations) is a key selection criterion for oncology-focused programs.

Multipurpose Corrosion Inhibition Research and Industrial Pickling Applications

Evidence Item 5 establishes that the scaffold demonstrates concentration-dependent corrosion inhibition for mild steel in 1 M HCl, acting as a mixed-type inhibitor with Langmuir adsorption behavior [5]. The racemic dihydrochloride form confers a practical advantage for industrial corrosion inhibition testing: its enhanced water solubility (Evidence Item 1) enables direct dosing into aqueous acid pickling baths without pre-dissolution in organic solvents, a handling advantage over the sparingly soluble free base. This dual-use capability means the same CAS-numbered compound can support both pharmaceutical intermediate procurement and materials science corrosion inhibitor evaluation, maximizing laboratory inventory efficiency.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.